Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate typically involves the reaction of 6-methoxy-2-naphthaldehyde with methyl chloroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoate.
Reduction: Formation of 3-(6-Methoxy-2-naphthyl)-2-hydroxypropanoate.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Scientific Research Applications
Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.
Materials Science: The compound’s structural properties make it useful in the development of new materials with specific optical and electronic properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionamide: Similar structure but with an amide group instead of an ester.
6-Methoxy-2-naphthaldehyde: Lacks the ester functional group but shares the methoxy-naphthalene core
Uniqueness
Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 3-(6-methoxynaphthalen-2-yl)-2-oxopropanoate |
InChI |
InChI=1S/C15H14O4/c1-18-13-6-5-11-7-10(3-4-12(11)9-13)8-14(16)15(17)19-2/h3-7,9H,8H2,1-2H3 |
InChI Key |
ODIKBGUBHPENDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)C(=O)OC |
Origin of Product |
United States |
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